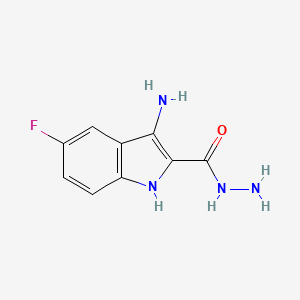

3-amino-5-fluoro-1H-indole-2-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

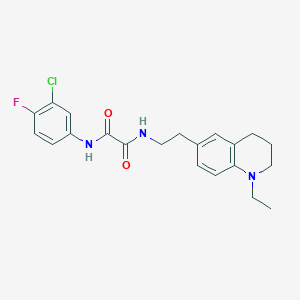

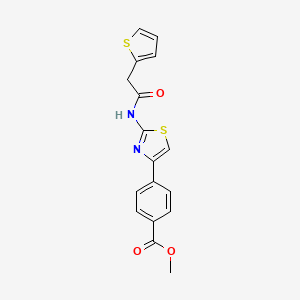

3-Amino-5-fluoro-1H-indole-2-carbohydrazide is a chemical compound with the molecular formula C9H9FN4O . It has an average mass of 208.192 Da and a monoisotopic mass of 208.076035 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a 1H-indole ring substituted with a fluoro group at the 5th position, an amino group at the 3rd position, and a carbohydrazide group at the 2nd position .Chemical Reactions Analysis

The electrochemical behavior of indole derivatives varies due to the nature of substitutions in the indole moiety . For example, the redox behavior of all derivatives varies due to the nature of substitutions in the indole sulfonamide moiety .Physical and Chemical Properties Analysis

This compound has a molecular formula of C9H9FN4O, an average mass of 208.192 Da, and a monoisotopic mass of 208.076035 Da .科学的研究の応用

Antidiabetic Activity

The compound 2-Amino-(5-fluoro-2-oxoindolin-3-ylidene) benzoxazole-5-carbohydrazide, a derivative related to 3-amino-5-fluoro-1H-indole-2-carbohydrazide, was investigated for its antidiabetic properties in alloxan-induced diabetic rats. The study revealed that this compound significantly reduced blood glucose levels in a dose-dependent manner, indicating potential antidiabetic activity (Anreddy, 2014).

Antimycobacterial and Anticancer Agents

A new series of functionalized indoles, including 5-fluoro-N2-(cyclohexylidene)-3-phenyl-1H-indole-2-carbohydrazides and their cyclization products, demonstrated moderate to good inhibitory activity against Mycobacterium tuberculosis. Additionally, some compounds in this series displayed broad spectrum antiproliferative activity against leukemia cell lines, suggesting their potential as antimycobacterial and anticancer agents (Cihan-Üstündağ & Çapan, 2012).

Cytotoxic Activity

A series of novel 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivatives were synthesized and evaluated for their cytotoxic activity against human cancer cell lines. Some of these compounds showed more potent antiproliferative activity than the positive drug 5-fluorouracil, particularly against HepG-2, BGC823, and BT474 cell lines. This suggests the potential of these compounds in cancer treatment (Zhang et al., 2011).

Antimicrobial Activities

Some new 3-substituted indole derivatives, synthesized from indole-3-carboxaldehydes, showed significant antimicrobial activities. The study highlighted the potential of these compounds in developing new antimicrobial agents (Salman et al., 2015).

Electrochemical Properties

Indole-based-sulfonamide derivatives synthesized from 5-fluoro-1H-indole-3-carbohydrazide were characterized for their electrochemical behavior. The study provided insights into the structure–activity relationships of these compounds, which could be relevant for their biological applications (Ibrahim et al., 2020).

作用機序

Target of Action

It is known that indole derivatives, which include 3-amino-5-fluoro-1h-indole-2-carbohydrazide, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have various biological effects, including antiviral, anti-inflammatory, and anticancer activities .

生化学分析

Biochemical Properties

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-amino-5-fluoro-1H-indole-2-carbohydrazide may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have not been reported.

Cellular Effects

Given the broad range of biological activities exhibited by indole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Indole is a key component of tryptophan metabolism, and indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

特性

IUPAC Name |

3-amino-5-fluoro-1H-indole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4O/c10-4-1-2-6-5(3-4)7(11)8(13-6)9(15)14-12/h1-3,13H,11-12H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMDWZIYZKCUBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=C(N2)C(=O)NN)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B2578955.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloro-5-nitrobenzamide](/img/structure/B2578959.png)

![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2578963.png)

![2-(2-chloro-6-fluorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2578964.png)

![[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyr imidin-3-yl)]-N-benzylcarboxamide](/img/structure/B2578971.png)

![(5E)-3-[(3,5-dimethylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2578977.png)